1-(4-Aminobenzoyl)piperidine-3-carboxylic acid
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Overview
Description
1-(4-Aminobenzoyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid involves several steps. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often focus on optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Aminobenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of piperidinones, while reduction can yield piperidinols .
Scientific Research Applications
1-(4-Aminobenzoyl)piperidine-3-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . In the industry, these compounds are utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, modulating their activity. For instance, some piperidine-based compounds act as inhibitors of neurotransmitter transporters, affecting the levels of neurotransmitters in the brain and thereby influencing neurological functions .
Comparison with Similar Compounds
1-(4-Aminobenzoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as 1-(2-Aminoethyl)piperidine-3-carboxylic acid and various substituted piperidines. These compounds share a common piperidine core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-(4-aminobenzoyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8,14H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZYAFQPJQSVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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